Sigma-1 Receptor Affinity: 1,4'-Bipiperidine Scaffold vs. Tetrahydroquinoline Analogs
The 1,4'-bipiperidine scaffold, when appropriately substituted, yields ligands with nanomolar affinity for the sigma-1 receptor (σ1R). In a series of new piperidine-based sigma receptor ligands, derivatives containing the 1,4'-bipiperidine core achieved Ki values as low as 3.7 nM at σ1R, with selectivity ratios (σ1/σ2) exceeding 351-fold [1]. This represents a significant improvement over earlier-generation piperidine ligands, which typically exhibit Ki values in the micromolar range for σ1R (e.g., Ki = 1,460 nM for a related piperidine analog) [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.7 nM (for a 1,4'-bipiperidine derivative, compound 18) |
| Comparator Or Baseline | Ki = 1,460 nM (for a related piperidine analog, BDBM50532691) |
| Quantified Difference | 394-fold improvement in affinity |
| Conditions | Radioligand binding assay using guinea pig σ1 receptor (PDSP assay) |
Why This Matters
High σ1R affinity with substantial selectivity over σ2R is a critical differentiator for CNS drug candidates targeting neurological disorders, as it reduces off-target effects and improves therapeutic window.
- [1] Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3210. View Source
- [2] BindingDB. BDBM50532691 (CHEMBL4455037). Ki = 1460 nM for sigma-1 receptor. View Source
